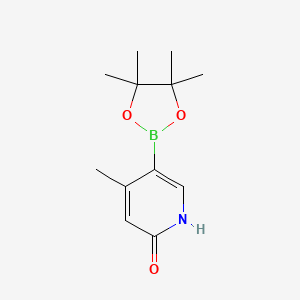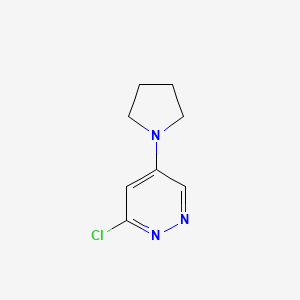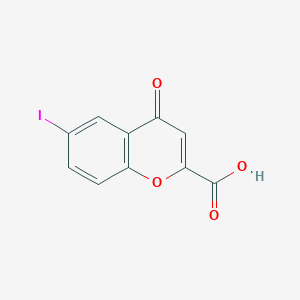![molecular formula C13H8F3IO3S B1514204 Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B1514204.png)
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is a hypervalent iodine compound with the molecular formula C₁₃H₈F₃IO₃S and a molecular weight of 428.17 g/mol . This compound is known for its unique chemical properties and structural diversity, making it a valuable reagent in organic synthesis and various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate can be synthesized through the anodic oxidation of iodobiaryls in a simple undivided electrolysis cell using a solvent mixture of acetonitrile and hexafluoroisopropanol with trifluoromethanesulfonic acid . This method is efficient and does not require additional chemical oxidants, resulting in minimal chemical waste . The reaction can be scaled up to produce more than four grams of the compound in less than three hours .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory methods, with a focus on scalability and efficiency. The use of electrochemical synthesis allows for the production of large quantities of the compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic substitution reactions, where it serves as an arylating agent for a wide range of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoromethanesulfonic acid, acetonitrile, and hexafluoroisopropanol . The reactions are typically carried out under acidic conditions, although some neutral or basic conditions have also been developed .
Major Products Formed
The major products formed from reactions involving this compound include various arylated compounds and polycyclic heterocyclic and carbocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Organic Synthesis: It is used as an oxidizing agent and an arylating agent in various organic synthesis reactions.
Photopolymerization: The compound serves as a photosensitizer in photopolymerization processes.
Electrophilic Group Transfer Reactions: It is employed in metal-catalyzed and metal-free cross-coupling reactions.
Medical and Pharmaceutical Applications:
Wirkmechanismus
The mechanism of action of dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate involves its role as an electrophilic arylating agent. The compound’s high electrophilicity and the superior leaving group ability of iodoarenes enable it to efficiently transfer aryl groups to various nucleophiles . This property makes it a valuable reagent in organic synthesis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate include other diaryliodonium salts, such as:
- Diphenyleneiodonium trifluoromethanesulfonate
- 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Uniqueness
This compound is unique due to its high electrophilicity and the ability to act as an efficient arylating agent. Its structural diversity and stability under various reaction conditions make it a versatile reagent in organic synthesis and other scientific research applications .
Eigenschaften
Molekularformel |
C13H8F3IO3S |
|---|---|
Molekulargewicht |
428.17 g/mol |
IUPAC-Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8I.CHF3O3S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
HATWJVPOUUOKSM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(2-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B1514169.png)

![Chloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B1514175.png)





![(8-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1514233.png)
![2-((S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoic acid](/img/structure/B1514235.png)
